![molecular formula C18H18N2O4S B2428855 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide CAS No. 899955-11-4](/img/structure/B2428855.png)
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide
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Overview
Description
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide is a complex organic compound that features a benzoisothiazole core with a propanamide side chain
Preparation Methods
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide typically involves multiple steps. One common synthetic route includes the reaction of 3-oxobenzo[d]isothiazole with 2-ethylphenylamine under controlled conditions to form the desired product. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
Similar compounds include other benzoisothiazole derivatives, which share the core structure but differ in their side chains or functional groups. These compounds may have similar chemical properties but can exhibit different biological activities. The uniqueness of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide lies in its specific side chain and the resulting properties .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-3-13-8-4-6-10-15(13)19-17(21)12(2)20-18(22)14-9-5-7-11-16(14)25(20,23)24/h4-12H,3H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNQPZUVZAFYNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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